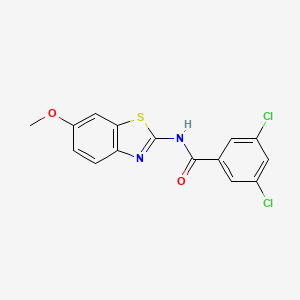

2-(3-Chlorophenyl)isoindolin-1-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

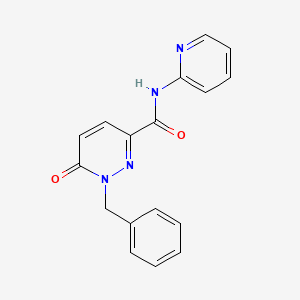

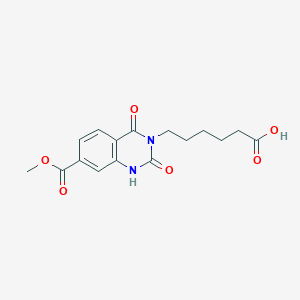

2-(3-Chlorophenyl)isoindolin-1-imine is a chemical compound that belongs to the class of isoindolin-1-imines . Isoindolin-1-imines have attracted considerable attention due to their significant therapeutic and biological activities .

Synthesis Analysis

The synthesis of isoindolin-1-imine derivatives, including 2-(3-Chlorophenyl)isoindolin-1-imine, can be achieved through a catalyst-free, one-pot method . This method involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . The reaction provides the corresponding products from various substrates at room temperature in an aqueous medium with excellent yields .Molecular Structure Analysis

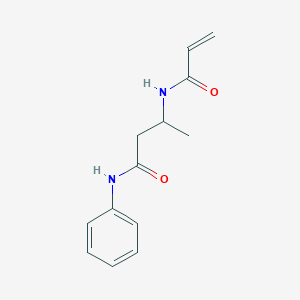

Isoindolin-1-imines are the nitrogen analogues of aldehydes and ketones, containing a C=N bond instead of a C=O bond . They are formed through the addition of a primary amine to an aldehyde or ketone .Chemical Reactions Analysis

The synthesis of isoindolin-1-imine derivatives involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . This reaction provides the corresponding products from various substrates at room temperature in an aqueous medium .科学的研究の応用

Novel Synthesis Methods

- Researchers have developed novel, one-pot procedures for synthesizing isoindolin-1-imine derivatives, including 2-(3-Chlorophenyl)isoindolin-1-imine. These methods are efficient, producing high yields and offer a straightforward procedure, contributing significantly to the synthetic methods for such compounds (Shen et al., 2012).

Development of Novel Chromophores

- Isoindolin-1-imines have been used in the synthesis of novel classes of chromophores. These chromophores, showing remarkable electron-accepting properties, are used in various applications like spectroscopy and electronics (Zatsikha et al., 2019).

Medicinal Chemistry Applications

- Isoindoline heterocycles, closely related to isoindolin-1-imines, have shown potential across diverse biological targets. They are found in molecules acting as bronchodilators and various other pharmacological agents, highlighting their significance in medicinal chemistry (Williams & Jarvo, 2011).

Tautomerism and Proton Transport Studies

- The study of isoindoline zwitterion coordination compounds, including those related to isoindolin-1-imines, has provided insights into tautomer interconversion and proton transport, which are crucial in understanding reaction mechanisms and molecular dynamics (Anderson et al., 2003).

Palladium-Catalyzed Synthesis Methods

- Palladium-catalyzed methods have been developed for synthesizing isoindolin-1-ones, demonstrating the versatility of these compounds in various synthesis techniques and their potential in creating structurally diverse molecules (Cho et al., 2000).

Exploration of Molecular Structures

- The molecular structure and properties of isoindoline derivatives, such as 2-(3-chlorophenyl)isoindolin-1-imine, have been analyzed using techniques like X-ray crystallography and spectroscopy, contributing to our understanding of their chemical behavior (Evecen et al., 2016).

Green Chemistry Approaches

- Environmentally friendly, catalyst-free synthesis methods for isoindolin-1-imines have been developed. These methods highlight the movement towards sustainable and eco-friendly chemical synthesis (Shen et al., 2015).

将来の方向性

作用機序

Target of Action

Isoindolin-1-imine derivatives have been associated with significant therapeutic and biological activities . They have been studied for their potential as NR2B-selective NMDA receptor antagonists, thrombin receptor (PAR-1) inhibitors, and for their antiproliferative effects .

Mode of Action

Isoindolin-1-imine derivatives are synthesized via a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Isoindolin-1-imine derivatives have been associated with the modulation of the dopamine receptor d2 , suggesting that they might affect pathways related to dopamine signaling.

Pharmacokinetics

A study on isoindolin-1-ones, a related class of compounds, suggested that they exhibited superior qualities to known cdk7 inhibitors according to the comprehensive pharmacokinetic parameters that were predicted .

Result of Action

Isoindolin-1-imine derivatives have been associated with significant therapeutic and biological activities , suggesting that they might have similar effects.

Action Environment

The synthesis of isoindolin-1-imine derivatives has been achieved under mild aqueous conditions , suggesting that the compound might be stable and effective in similar environments.

特性

IUPAC Name |

2-(3-chlorophenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-11-5-3-6-12(8-11)17-9-10-4-1-2-7-13(10)14(17)16/h1-8,16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCHZKURTICKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Butyryl-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2445726.png)

![3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445731.png)